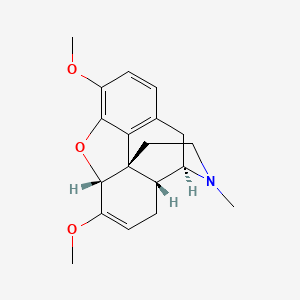
Dihydrothebaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrothebaine is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Dihydrothebaine is structurally related to morphine and thebaine, with modifications that affect its pharmacological properties. The compound's structure allows it to interact with opioid receptors, making it a subject of interest for pain management and addiction studies.
Pharmacological Applications
1. Analgesic Properties
this compound exhibits analgesic effects similar to those of traditional opioids but with potentially reduced side effects. Research indicates that it may provide effective pain relief while minimizing the risk of addiction associated with stronger opioids.
2. Opioid Receptor Modulation
Studies have shown that this compound acts as a partial agonist at the mu-opioid receptor. This property is significant in developing new analgesics that can alleviate pain without the full agonist effects that lead to higher addiction potential.
3. Synthesis of Other Compounds
this compound serves as a precursor in synthesizing various opioid derivatives, which can be tailored for specific therapeutic effects. For instance, it can be converted into other morphinan derivatives through chemical reactions that modify its structure while retaining desired pharmacological activities.
Case Studies
Research Findings
Research on this compound has indicated several promising applications:
- Pain Management: Its partial agonist activity suggests it could be used to develop safer pain management therapies.
- Addiction Studies: The compound's profile may provide insights into reducing opioid dependency while still offering effective pain relief.
- Synthetic Chemistry: this compound’s role as a precursor for other compounds opens avenues for creating new medications tailored for specific conditions.
Análisis De Reacciones Químicas
Addition Reactions with Electron-Deficient Reagents
Dihydrothebaine undergoes smooth addition reactions with phenylsulphonylpropadiene (3 ) in polar solvents. For example:
-
β-Dihydrothebaine methyl ether (2 ) reacts with phenylsulphonylpropadiene to yield adduct 6 in good yields .
Table 1: Key Addition Reactions of this compound Derivatives
| Reactant | Reagent | Product | Solvent | Yield |
|---|---|---|---|---|
| Thebaine (1 ) | Phenylsulphonylpropadiene | Adduct 4 | Polar | High |
| β-Dihydrothebaine (2 ) | Phenylsulphonylpropadiene | Adduct 6 | Polar | High |
Diels-Alder Reactions with Methyl Vinyl Ketone
Diels-Alder cycloadditions are pivotal for synthesizing ethenomorphinan derivatives.
Traditional Reaction Conditions
β-Dihydrothebaine reacts with methyl vinyl ketone to form 6,14-exo-ethenomorphinans (e.g., 7 and 8 ). The reaction proceeds via α-face addition of the diene system .
Table 2: Diels-Alder Reaction Products
| Starting Material | Conditions | Major Product | Minor Product | Ratio (Major:Minor) |
|---|---|---|---|---|
| 6-Demethoxy-β-dihydrothebaine | Conventional heating | 7 (7β-acetyl) | 8 (8β-acetyl) | 3:2 |
Microwave-Assisted Optimization
Microwave heating accelerates the reaction, improving efficiency and purity:
Structural and Pharmacological Outcomes
Post-reaction modifications and analyses include:
-
X-ray crystallography confirming the structure of adduct 13 (a phenyl ether derivative of 8 ) .
-
Grignard reactions and O-demethylation steps to synthesize tertiary alcohols (e.g., 11 and 12 ) .
-
Compound 12 (3-hydroxy-α,α,17-trimethyl-6β,14β-ethenomorphinan-7β-methanol) exhibits morphine-like activity in pharmacological assays .
Reaction Mechanisms and Stereochemical Insights
Propiedades
Número CAS |
561-25-1 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6-7,12-13,18H,5,8-10H2,1-3H3/t12-,13+,18-,19-/m0/s1 |
Clave InChI |
XJZOLKDBHJPTAT-ATNYCFDYSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















